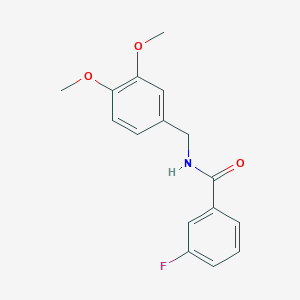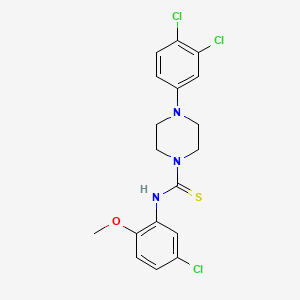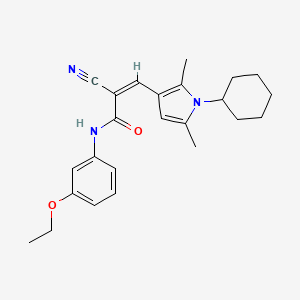![molecular formula C21H24N4O2 B4762818 N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4762818.png)
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea
Vue d'ensemble
Description
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea, also known as DMMPU, is a synthetic compound that has been widely used in scientific research. DMMPU is a member of the pyrazole family and is known for its unique chemical structure, which makes it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea is not fully understood, but it is thought to involve the inhibition of various enzymes and the induction of apoptosis. N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are inflammatory mediators. N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has also been shown to inhibit tubulin, which is involved in cell division. The inhibition of tubulin leads to the disruption of microtubule formation, which is essential for cell division. N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has also been shown to induce apoptosis in cancer cells, which may be due to its ability to activate caspases, which are enzymes that play a key role in programmed cell death.
Biochemical and Physiological Effects
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has been shown to have several biochemical and physiological effects. N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has been shown to inhibit the activity of COX-2, which reduces inflammation. N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has also been shown to inhibit tubulin, which disrupts cell division. Additionally, N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has been shown to induce apoptosis in cancer cells, which may be due to its ability to activate caspases. N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has also been shown to have neuroprotective effects, which may be due to its ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea is its unique chemical structure, which makes it a valuable tool for studying various biological processes. N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has been shown to have activity against several enzymes, making it useful for studying the mechanisms of action of these enzymes. Additionally, N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has been shown to have potential therapeutic applications for a variety of diseases, including inflammation, cancer, and neurodegenerative diseases. However, one limitation of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the toxicity of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has not been extensively studied, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea. One area of research could be the development of more soluble forms of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea, which would make it easier to use in experiments. Additionally, further studies are needed to determine the toxicity of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea and its potential side effects. Another area of research could be the development of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea derivatives with enhanced activity against specific enzymes or diseases. Finally, further studies are needed to determine the potential therapeutic applications of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea in various diseases, including inflammation, cancer, and neurodegenerative diseases.
Applications De Recherche Scientifique
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has been widely used in scientific research due to its unique chemical structure and biological activity. N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has been used as a tool for studying various biological processes, including inflammation, cancer, and neurodegenerative diseases. N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and tubulin, which is involved in cell division. N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-14-8-7-9-17(12-14)13-25-16(3)20(15(2)24-25)23-21(26)22-18-10-5-6-11-19(18)27-4/h5-12H,13H2,1-4H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFSOPFJMVUZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-(2-methoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amino]benzoyl}amino)benzamide](/img/structure/B4762744.png)
![4-{[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4762751.png)
![2-{[4-(2-furylmethyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4762761.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4762775.png)
![5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4762787.png)
![ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate](/img/structure/B4762790.png)
![1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4762795.png)
![4-bromo-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4762807.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-thienylmethyl)piperazine](/img/structure/B4762815.png)


![5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4762835.png)
